molecular formula C11H10N2O2S B14905381 1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide

1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide

Cat. No.: B14905381
M. Wt: 234.28 g/mol
InChI Key: MDXVLMYZVKQYKH-UHFFFAOYSA-N
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Description

1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide is a sulfonamide derivative featuring a 4-cyanophenyl group attached to a methanesulfonamide scaffold, with the sulfonamide nitrogen substituted by a propargyl (prop-2-yn-1-yl) group. Its molecular formula is C₁₁H₉N₂O₂S, with a molar mass of 257.27 g/mol. The compound’s structure combines the electron-withdrawing cyano group on the aromatic ring and the reactive alkyne moiety on the sulfonamide nitrogen, making it a versatile intermediate in organic synthesis and drug discovery.

Synthesis: The compound is synthesized via Sonogashira cross-coupling (commonly used for alkyne-aryl bond formation), as evidenced by analogous sulfonamide syntheses . For example, coupling an iodophenylmethanesulfonamide precursor with a propargyl derivative under palladium catalysis would yield the target compound. This method aligns with high-yield protocols described for structurally related sulfonamides .

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

1-(4-cyanophenyl)-N-prop-2-ynylmethanesulfonamide

InChI

InChI=1S/C11H10N2O2S/c1-2-7-13-16(14,15)9-11-5-3-10(8-12)4-6-11/h1,3-6,13H,7,9H2

InChI Key

MDXVLMYZVKQYKH-UHFFFAOYSA-N

Canonical SMILES

C#CCNS(=O)(=O)CC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide typically involves the coupling of a cyanophenyl derivative with a prop-2-yn-1-yl group under specific reaction conditions. One common method involves the use of Rh(III)-catalyzed coupling reactions, which facilitate the formation of the desired product through a hydrazine-directed C–H functionalization pathway .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler compounds with fewer functional groups.

Scientific Research Applications

1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used in biochemical assays and studies to investigate its effects on biological systems.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Characterization :

  • IR Spectroscopy : Expected peaks include ~2,200 cm⁻¹ (C≡N stretch), ~2,100 cm⁻¹ (C≡C stretch), and 1,330–1,160 cm⁻¹ (sulfone O=S=O asymmetric/symmetric stretches) .
  • NMR : The propargyl group’s protons (CH₂-C≡CH) would resonate at δ ~2.5–3.5 ppm (¹H NMR), with the alkyne carbons appearing at ~70–80 ppm (¹³C NMR) .

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the sulfonamide nitrogen or aromatic ring. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide C₁₁H₉N₂O₂S 257.27 Propargyl, 4-cyanophenyl Reactive alkyne, polar cyano group
1-(4-cyanophenyl)-N-(2-fluoro-5-methylphenyl)methanesulfonamide C₁₅H₁₃FN₂O₂S 304.34 2-fluoro-5-methylphenyl Enhanced lipophilicity (fluorine)
1-(4-cyanophenyl)-N-(3,5-difluorophenyl)methanesulfonamide C₁₄H₁₀F₂N₂O₂S 308.30 3,5-difluorophenyl Increased polarity (fluorine)
(Z)-N-(4-hydroxybut-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)naphthalen-1-yl)prop-2-yn-1-yl)benzenesulfonamide C₂₄H₂₃N₂O₄S₂ 491.58 Naphthalene, hydroxybutenyl Extended conjugation, dual sulfonamides

Key Comparisons:

Reactivity and Functionalization

  • The propargyl group in the title compound enables click chemistry (e.g., Huisgen cycloaddition), a feature absent in fluorinated analogs (e.g., ). This reactivity is critical for bioconjugation or polymer chemistry .
  • Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity, making them more suitable for pharmacokinetic optimization .

Spectroscopic Differences

  • The title compound’s alkyne C≡C stretch (~2,100 cm⁻¹) and cyano C≡N stretch (~2,200 cm⁻¹) distinguish it from compounds like 2-(6-methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide, which lacks alkyne signals but shows a C=O stretch at 1,658 cm⁻¹ .

Biological Activity

1-(4-cyanophenyl)-N-(prop-2-yn-1-yl)methanesulfonamide, with the CAS number 923177-99-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 252.30 g/mol

SMILES Notation : CC#C(NS(=O)(=O)c1ccc(c(c1)C#N)C)

Research indicates that compounds similar to this compound may act through various biological pathways. Notably, sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Anticancer Activity

Recent studies have explored the anticancer potential of various sulfonamide derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity Studies

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest
This compoundA549TBDTBD

Anti-inflammatory Effects

Some studies suggest that sulfonamide compounds can modulate inflammatory pathways. They may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers investigated the effects of several sulfonamide derivatives on human cancer cell lines. The study found that certain modifications to the sulfonamide structure significantly enhanced anticancer activity. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that the compound is rapidly absorbed and metabolized in vivo. Toxicological assessments indicated low toxicity levels at therapeutic doses, making it a candidate for further development.

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